molecular formula C10H21N3O2 B13505078 N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide

N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide

Cat. No.: B13505078
M. Wt: 215.29 g/mol
InChI Key: HIMUXMUKKUXTAU-UHFFFAOYSA-N
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Description

N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide is a chemical compound with the molecular formula C10H21N3O2 and a molecular weight of 215.3 g/mol . This compound is characterized by the presence of a dimethylcarbamoyl group, a methyl group, and a methylamino group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide typically involves the reaction of dimethylcarbamoyl chloride with N-methyl-4-(methylamino)butanamide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-aminobutanamide: Similar structure but lacks the dimethylcarbamoyl group.

    N-Methyl-4-(methylamino)butanamide: Similar structure but lacks the dimethylcarbamoyl group.

Uniqueness

N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-4-(methylamino)butanamide

InChI

InChI=1S/C10H21N3O2/c1-11-7-5-6-9(14)13(4)8-10(15)12(2)3/h11H,5-8H2,1-4H3

InChI Key

HIMUXMUKKUXTAU-UHFFFAOYSA-N

Canonical SMILES

CNCCCC(=O)N(C)CC(=O)N(C)C

Origin of Product

United States

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